molecular formula C11H8BrN3O2 B14227211 5-Bromo-N-(3-nitrophenyl)pyridin-3-amine CAS No. 767342-19-8

5-Bromo-N-(3-nitrophenyl)pyridin-3-amine

Cat. No.: B14227211
CAS No.: 767342-19-8
M. Wt: 294.10 g/mol
InChI Key: UTQLVTLXTSYDQI-UHFFFAOYSA-N
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Description

5-Bromo-N-(3-nitrophenyl)pyridin-3-amine is an organic compound that belongs to the class of halogenated heterocycles It is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a nitrophenyl group attached to the nitrogen atom at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(3-nitrophenyl)pyridin-3-amine typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the desired position.

    Bromination: The nitrated pyridine is then subjected to bromination to introduce a bromine atom at the 5th position.

The reaction conditions for these steps generally involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(3-nitrophenyl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Bromo-N-(3-aminophenyl)pyridin-3-amine.

Scientific Research Applications

5-Bromo-N-(3-nitrophenyl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(3-nitrophenyl)pyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, which influences the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridin-3-amine: Similar structure but with a methyl group instead of a nitrophenyl group.

    5-Bromo-3-nitropyridin-2-amine: Similar structure but with the nitro group at a different position.

    5-Bromo-N-methyl-3-nitropyridin-2-amine: Similar structure but with a methyl group attached to the nitrogen atom.

Uniqueness

5-Bromo-N-(3-nitrophenyl)pyridin-3-amine is unique due to the specific positioning of the nitrophenyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

767342-19-8

Molecular Formula

C11H8BrN3O2

Molecular Weight

294.10 g/mol

IUPAC Name

5-bromo-N-(3-nitrophenyl)pyridin-3-amine

InChI

InChI=1S/C11H8BrN3O2/c12-8-4-10(7-13-6-8)14-9-2-1-3-11(5-9)15(16)17/h1-7,14H

InChI Key

UTQLVTLXTSYDQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CC(=CN=C2)Br

Origin of Product

United States

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